molecular formula C7H12O3 B13876442 3-(Methoxymethoxy)cyclopentan-1-one

3-(Methoxymethoxy)cyclopentan-1-one

Cat. No.: B13876442
M. Wt: 144.17 g/mol
InChI Key: WHMRVOFCRRGMEF-UHFFFAOYSA-N
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Description

3-(Methoxymethoxy)cyclopentan-1-one is an organic compound with the molecular formula C7H12O2 It is a cyclopentanone derivative, characterized by the presence of a methoxymethoxy group at the third position of the cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethoxy)cyclopentan-1-one typically involves the reaction of cyclopentanone with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethoxy)cyclopentan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentanone derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methoxymethoxy)cyclopentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methoxymethoxy)cyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methoxymethoxy)cyclopentan-1-one is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

3-(methoxymethoxy)cyclopentan-1-one

InChI

InChI=1S/C7H12O3/c1-9-5-10-7-3-2-6(8)4-7/h7H,2-5H2,1H3

InChI Key

WHMRVOFCRRGMEF-UHFFFAOYSA-N

Canonical SMILES

COCOC1CCC(=O)C1

Origin of Product

United States

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